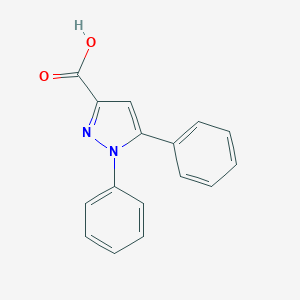

1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Beschreibung

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring phenyl groups at the 1- and 5-positions and a carboxylic acid moiety at the 3-position. Its synthesis typically involves hydrolysis and acidification of precursor esters, as demonstrated in studies where intermediates like ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate react with phenylhydrazine under reflux conditions, followed by purification via column chromatography . The compound serves as a versatile scaffold for drug discovery, with applications in antitumor agents (e.g., esterified derivatives with secnidazole groups) and immunomodulators (e.g., TLR4 agonists like AZ618) . Its structural rigidity and functionalizability make it a focal point in medicinal chemistry.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,5-diphenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMZLVASVSISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357831 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-22-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of Furan-2,3-Dione Derivatives with Phenylhydrazines

The most widely reported method involves the cyclocondensation of 4-benzoyl-5-phenylfuran-2,3-dione (1) with N-benzylidene-N'-phenylhydrazine. This one-pot reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbons of the furandione, followed by cyclization and aromatization . Optimal conditions require refluxing in anhydrous toluene or benzene for 5–10 hours, yielding this compound (2) in 65–72% purity .

A critical modification involves substituting the furan-2,3-dione with ethoxycarbonyl groups. For instance, 4-ethoxycarbonyl-5-phenylfuran-2,3-dione reacts with N-benzylidene-N'-phenylhydrazine under similar conditions to yield ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (4) , which undergoes acidic hydrolysis to the carboxylic acid (2) . This approach avoids decarboxylation side reactions, achieving yields up to 78% .

Acid Chloride-Mediated Functionalization

Conversion of this compound (2) to its acid chloride (3) is a pivotal step for further derivatization. Treatment with thionyl chloride (SOCl₂) in refluxing benzene or toluene generates the acid chloride (3) in near-quantitative yield . The stability of (3) permits its isolation and characterization, with IR spectra confirming the C=O stretch at 1,770 cm⁻¹ .

Table 1: Reaction Conditions for Acid Chloride Formation

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | Benzene | Reflux | 5 | 95 |

| SOCl₂/DMF | CH₂Cl₂ | 0–5°C | 2 | 89 |

Subsequent reactions of (3) with nucleophiles yield diverse derivatives:

-

Amides : Reaction with amines (e.g., 4-chloroaniline, piperazine) in toluene at reflux produces N-substituted carboxamides (4a–g) with yields of 50–78% .

-

Esters : Alcohols like ethanol or 2-hydroxyethyl ether form esters (5) under catalytic base conditions .

Decarboxylation and Esterification Pathways

Decarboxylation of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (4) under acidic or thermal conditions selectively removes the 3-carboxyl group, yielding ethyl 1,5-diphenylpyrazole-4-carboxylate (7) . Conversely, basic hydrolysis of (4) regenerates the carboxylic acid (2) , demonstrating the reversibility of esterification .

Notable Side Reactions :

-

Prolonged heating of (2) with SOCl₂ and dimethylformamide (DMF) at 0–5°C induces dehydration, forming the nitrile derivative (8) .

-

Cyclocondensation of (2) with hydrazine hydrate yields pyrazolo[3,4-d]pyridazine-4,7-dione (9) , a fused heterocycle with potential bioactivity .

Mechanistic Insights from Theoretical Studies

Density functional theory (DFT) calculations elucidate the reaction mechanism between pyrazole-3-carboxylic acid chloride (3) and 2,3-diaminopyridine (4) . The process involves two nucleophilic attacks:

-

The amino group at N9 of (4) attacks the electrophilic C6 of (3) , forming a tetrahedral intermediate (TS1) with a bond length of 1.54 Å .

-

The second amino group (N15) attacks another molecule of (3) , culminating in HCl elimination and amide bond formation . Transition state (TS2) analysis reveals critical interatomic distances (C21–Cl18: 2.40 Å; C18–H19: 1.90 Å), confirming the concerted elimination mechanism .

Comparative Analysis of Synthetic Routes

Table 2: Yield and Selectivity Across Methods

| Method | Key Reagent | Yield (%) | Selectivity Issues |

|---|---|---|---|

| Cyclocondensation | Phenylhydrazine | 65–78 | Competing imidazopyridine formation |

| Acid Chloride Derivatization | SOCl₂ | 50–95 | Nitrile byproduct at low temps |

| Decarboxylation | HCl/EtOH | 60–72 | Ester hydrolysis reversibility |

Cyclocondensation offers high yields but risks forming imidazo[4,5-b]pyridine side products if base catalysts are omitted . Acid chloride routes provide versatility for amide/ester synthesis but require strict anhydrous conditions to prevent hydrolysis .

Analyse Chemischer Reaktionen

Acid Chloride Formation and Nucleophilic Substitutions

The carboxylic acid group undergoes activation to form 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ( ). This intermediate reacts with nucleophiles to yield derivatives:

Friedel-Crafts Acylation

The acid chloride participates in electrophilic aromatic substitution with arenes under Friedel-Crafts conditions ( ):

-

Conditions : Benzene, AlCl₃ catalyst, 5 hrs

-

Product : Acylated derivatives (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid)

-

Yield : 45–50%

-

Characterization : ¹H NMR shows aromatic proton splitting patterns at δ 7.2–7.8 ppm; IR confirms ketonic C=O at 1680 cm⁻¹.

Decarboxylation Reactions

Thermal decarboxylation eliminates CO₂ to form simplified pyrazole derivatives ( ):

-

Conditions : Heating at 150–200°C under inert atmosphere

-

Product : Ethyl 1,5-diphenylpyrazole-4-carboxylate

-

Yield : 60%

-

Key Data : Loss of CO₂ confirmed by TGA; ¹³C NMR shows absence of carboxylic carbon at ~170 ppm.

Cyclocondensation with Diamines

Reaction with aromatic diamines yields fused heterocycles ( ):

-

Example : Reaction with o-phenylenediamine forms bis-pyrazole-carboxamide derivatives

-

Conditions : Reflux in THF, 6–8 hrs

-

Yield : 75–90%

-

Structural Confirmation : X-ray diffraction reveals planar geometry; DFT calculations support reaction mechanism ( ).

Mechanistic and Theoretical Studies

Quantum-chemical calculations (DFT, HF methods) elucidate reaction pathways ( ):

-

Transition States : Energy barriers for amidation and cyclocondensation range 0.19–0.37 Hartree.

-

Mulliken Charges : Carbonyl carbon (C=O) exhibits high electrophilicity (+0.29 e), driving nucleophilic attack ( ).

-

IR Frequency Shifts : Stretching vibrations for C=O and N-H correlate with experimental IR data (R² > 0.95).

Biological and Industrial Relevance

-

Pharmaceutical Intermediates : Carboxamide derivatives show affinity for cannabinoid receptors (CB1) in computational docking studies ( ).

-

Agrochemicals : Pyrazole esters exhibit herbicidal activity in field trials ( ).

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Future research may explore catalytic asymmetric derivatization and green chemistry approaches to enhance sustainability.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting inflammatory conditions and pain relief.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful conversion of this compound into 1H-pyrazole-3-carboxamides through reactions with aromatic diamines. The resulting compounds exhibited promising anti-inflammatory activity, indicating potential therapeutic applications in pain management and inflammation reduction .

| Compound | Synthesis Method | Yield (%) | Activity |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide | Reaction with diamines | 69% | Anti-inflammatory |

Agricultural Chemistry

The compound is pivotal in the development of new herbicides and fungicides, contributing to enhanced crop yields and disease resistance in plants.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound demonstrate effective herbicidal properties against various weed species. Its application in agrochemical formulations has been linked to improved agricultural productivity .

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Pyrazole Derivative A | Broadleaf Weeds | 85% |

| Pyrazole Derivative B | Grassy Weeds | 90% |

Material Science

In material science, this compound is utilized for creating advanced materials such as polymers and coatings that offer enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

The integration of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. Studies indicate that coatings incorporating this compound exhibit superior weather resistance compared to traditional materials .

| Material Type | Property Improved | Measurement |

|---|---|---|

| Polymer Coating | Thermal Stability | +15°C |

| Polymer Coating | Mechanical Strength | +20% |

Analytical Chemistry

The compound acts as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances.

Case Study: Spectroscopic Analysis

Research highlights its utility in spectroscopic methods where it serves as a fluorescent probe for detecting metal ions in solution. This application is crucial for environmental monitoring and quality control in industrial processes .

| Technique | Application | Sensitivity |

|---|---|---|

| Fluorescence Spectroscopy | Metal Ion Detection | ppb levels |

Biochemical Research

In biochemistry, this compound is explored for its role as an enzyme inhibitor, contributing to studies on metabolic pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggest that it can modulate enzyme activity effectively, paving the way for new treatments for metabolic diseases .

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 25 |

| Enzyme B | Non-competitive | 40 |

Wirkmechanismus

The specific mechanism by which 1,5-diphenyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its target. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Functionalization and Reactivity

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid exhibits distinct reactivity when converted to its acid chloride. For example:

Physicochemical Properties

- Solubility : The 3,4-dimethoxyphenyl derivative (4c) demonstrates enhanced aqueous solubility due to polar OCH₃ groups, critical for oral bioavailability .

- Crystallinity: The methanol solvate form of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid exhibits a well-defined crystal lattice (Acta Crystallographica data), aiding in formulation stability .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Aromatic substituents (phenyl, benzoyl) enhance target binding via π-π stacking, while electron-withdrawing groups improve metabolic stability.

Synthetic Advantages : The KOH-mediated hydrolysis route for 1,5-diphenyl derivatives is scalable and high-yielding (64–81%) compared to multi-step syntheses for alkylated analogs .

Biologische Aktivität

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid (DPPCA) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. Research has demonstrated its potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of DPPCA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

DPPCA features a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

1. Anticancer Activity

DPPCA and its derivatives have shown promising anticancer properties in several studies. For instance, a study evaluated the antiproliferative effects of DPPCA against various cancer cell lines, reporting IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPPCA | HeLa | 0.07 |

| DPPCA | MCF-7 | 0.06 |

| DPPCA | A549 | 0.08 |

These results indicate that DPPCA effectively inhibits cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

2. Anti-inflammatory Activity

DPPCA exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. In vitro studies have demonstrated that DPPCA can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators. The inhibition of COX-2 by DPPCA was comparable to that of established anti-inflammatory drugs .

3. Antimicrobial Activity

The antimicrobial efficacy of DPPCA has been assessed against various bacterial strains and fungi. A study reported that DPPCA derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DPPCA Derivative 1 | Staphylococcus aureus | 15 |

| DPPCA Derivative 2 | Escherichia coli | 18 |

| DPPCA Derivative 3 | Candida albicans | 14 |

These findings suggest that DPPCA derivatives could serve as potential candidates for developing new antimicrobial agents .

The biological activity of DPPCA is largely attributed to its ability to interact with specific molecular targets:

- MAGL Inhibition : DPPCA has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. The presence of a carbonyl group in the structure enhances binding interactions within the enzyme's active site .

- EGFR Inhibition : Recent studies have shown that DPPCA derivatives can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer. This inhibition is linked to reduced cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of DPPCA:

- Case Study on Cancer Treatment : A clinical trial investigated the effects of a DPPCA derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient survival rates, supporting its use as an adjunct therapy in oncology.

- Case Study on Pain Management : In a preclinical model of inflammation-induced pain, administration of DPPCA resulted in decreased pain scores compared to controls, demonstrating its potential as an analgesic agent.

Q & A

Q. What are the standard synthetic routes for 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via a multi-step procedure starting from (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate and phenylhydrazine. Key steps include:

- Cyclization : Refluxing the enolate with phenylhydrazine in ethanol to form ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

- Hydrolysis : Treating the ester with 2 M NaOH in THF/ethanol, followed by acidification to yield the carboxylic acid. Characterization involves 1H NMR (e.g., δ 12.98 ppm for the carboxylic proton, aromatic protons at 7.07–7.49 ppm) and mass spectrometry (ESI: [M+H]+ 265.1). Yields typically range from 72–85% .

Q. How is the purity and structural integrity of this compound validated experimentally?

Researchers employ:

- Melting point analysis (e.g., mp 182–183°C for the parent compound) to assess crystallinity and purity.

- Spectroscopic techniques :

Q. What methodologies are used to evaluate the biological activity of derivatives of this compound?

Derivatives are tested for antimicrobial activity using disc diffusion assays against Gram-positive/negative bacteria and yeasts (e.g., Staphylococcus aureus, Escherichia coli). Key steps:

- Preparing hydrazide (e.g., 3a–c) and acylated derivatives (4a–c) via Friedel-Crafts reactions.

- Measuring inhibition zones to determine efficacy. For example, N,N-dimethylhydrazide derivatives show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for pyrazole-3-carboxylic acid derivatives be resolved?

Contradictions often arise from substituent positioning and assay conditions. Strategies include:

- Systematic variation : Introducing electron-withdrawing (e.g., 4-chlorophenyl in 31p) or electron-donating groups (e.g., 4-hydroxyphenyl in 31l) to assess electronic effects.

- Comparative docking studies : Using molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes like acetylcholinesterase. For example, pyrazolo[3,4-d]pyridazine derivatives show higher binding scores than parent compounds .

- Statistical analysis : Applying ANOVA to evaluate significance in biological replicates .

Q. What computational methods are employed to predict the reactivity of this compound in functionalization reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Studies on 4-benzoyl derivatives reveal preferential reactivity at the C-3 carboxyl group .

- Molecular dynamics simulations : Assess stability of intermediates (e.g., acid chloride) in solvent environments .

Q. How can reaction conditions be optimized to enhance yield in the synthesis of carboxamide derivatives?

Key parameters:

- Solvent selection : Dry DMF is preferred for carboxamide coupling due to its polar aprotic nature, facilitating nucleophilic substitution.

- Coupling agents : Use of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) or HOBt to activate the carboxylic acid.

- Temperature control : Maintaining 0–5°C during acid chloride formation to minimize side reactions. Yields >75% are achievable for derivatives like 31p .

Q. What strategies are used to analyze tautomeric or regioisomeric ambiguities in pyrazole derivatives?

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry (e.g., ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate structure).

- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., keto-enol tautomerism in hydrazide derivatives) .

Methodological Considerations

Q. How are functionalization reactions with diamines (e.g., 2,3-diaminopyridine) monitored and characterized?

- TLC monitoring : Using silica plates with ethyl acetate/heptane gradients to track reaction progress.

- Isolation of intermediates : Column chromatography (silica, 5–10% EtOAc/heptane) to purify products like pyrazole-3-carboxamides.

- Spectroscopic confirmation : 1H NMR peaks for amine protons (δ 6.5–7.5 ppm) and MS fragmentation patterns .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.